Product packaging for Niobium telluride(Cat. No.:CAS No. 12034-83-2)

Niobium telluride

Cat. No.: B076311
CAS No.: 12034-83-2
M. Wt: 348.1 g/mol
InChI Key: PDXRUSDTARHZEW-UHFFFAOYSA-N
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Description

Niobium telluride (NbTe₂) is an intriguing layered transition metal dichalcogenide (TMD) that has garnered significant attention in condensed matter physics and materials science research. Its primary research value lies in its unique electronic and structural properties, which include charge density wave (CDW) transitions and potential as a type-II Dirac semimetal. In its crystal structure, niobium atoms are sandwiched between two layers of tellurium atoms, forming a van der Waals layered material. This allows for the exfoliation of NbTe₂ down to atomically thin monolayers, making it a compelling subject for investigating the physics of two-dimensional systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula NbTe2 B076311 Niobium telluride CAS No. 12034-83-2

Properties

IUPAC Name

bis(tellanylidene)niobium
Source PubChem
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InChI

InChI=1S/Nb.2Te
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXRUSDTARHZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Nb](=[Te])=[Te]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NbTe2
Source PubChem
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DSSTOX Substance ID

DTXSID201312171
Record name Niobium telluride (NbTe2)
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Molecular Weight

348.1 g/mol
Source PubChem
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CAS No.

12034-83-2
Record name Niobium telluride (NbTe2)
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Record name Niobium telluride (NbTe2)
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Record name Niobium telluride (NbTe2)
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Record name Niobium telluride (NbTe2)
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Record name Niobium ditelluride
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Synthesis Methodologies and Crystal Growth Techniques for Niobium Tellurides

Bulk Crystal Growth Methods

The synthesis of high-quality bulk crystals is foundational for investigating the intrinsic properties of niobium tellurides. Several techniques have been developed to grow these materials, each with its own advantages and limitations.

Chemical Vapor Transport (CVT) Technique

Chemical Vapor Transport (CVT) is a widely utilized method for growing single crystals of various niobium telluride compounds, including NbTe₂, NbTe₄, and ternary variants like Nb₂SiTe₄. 2dsemiconductors.comamericanelements.comamericanelements.comacs.org The process generally involves sealing the constituent elements (niobium and tellurium) or a polycrystalline powder in a quartz ampoule under vacuum with a transport agent, typically a halogen like iodine or bromine. A temperature gradient is established along the ampoule, with the source material at the hotter end and a cooler growth zone. The transport agent reacts with the source material to form a volatile intermediate compound, which then diffuses to the colder end and decomposes, depositing single crystals.

While effective for producing crystals of various stoichiometries, a notable drawback of the CVT method is the potential for halide contamination from the transport agent. 2dsemiconductors.com This can introduce point defects and impurities into the crystal lattice, which may influence the material's electronic and transport properties. 2dsemiconductors.com For instance, CVT-grown NbTe₂ crystals can contain Br₂, Cl₂, or TeCl₄ contaminants. 2dsemiconductors.com

This compound CompoundTypical Growth MethodKey Feature/Challenge
NbTe₂Chemical Vapor Transport (CVT)Potential for halide contamination. 2dsemiconductors.com
NbTe₄Chemical Vapor Transport (CVT)Produces quasi-1D charge density wave (CDW) material. 2dsemiconductors.com
Nb₂SiTe₄Chemical Vapor Transport (CVT)Synthesized at high purity (99.9995%) for environmental stability. 2dsemiconductors.com

Flux Zone Growth Technique

The flux zone growth technique offers a halide-free alternative for synthesizing high-purity this compound crystals, particularly NbTe₂. 2dsemiconductors.com In this method, the constituent elements are dissolved in a molten salt or metal, known as the flux. As the solution is slowly cooled, the solubility of the desired compound decreases, leading to the crystallization of high-quality single crystals. The flux serves as a solvent, enabling crystal growth at temperatures below the melting point of the target material. osti.govacs.org

A key advantage of the flux zone method is the production of crystals with significantly lower defect concentrations (as low as 1E9 - 1E10 cm⁻²) compared to CVT-grown crystals (1E11 to 1E12 cm⁻²). 2dsemiconductors.com This results in improved crystalline quality and purity, which is crucial for studying intrinsic properties like superconductivity and quantum transport. 2dsemiconductors.com However, this technique is considerably slower, with growth times extending to around three months, in contrast to the approximately two-week duration for CVT. 2dsemiconductors.com A eutectic polytelluride flux strategy has also been effectively used to discover and grow new subvalent this compound phases. osti.govacs.org

Growth TechniqueTypical Growth TimeDefect Concentration (cm⁻²)Purity
Flux Zone ~3 months1E9 - 1E10High (Halide-free) 2dsemiconductors.com
Chemical Vapor Transport (CVT) ~2 weeks1E11 - 1E12Potential for halide contamination. 2dsemiconductors.com

Solid-State Synthesis for this compound Nanocomposites

Solid-state synthesis provides a direct and scalable route for producing this compound nanocomposites, such as NbTe₄. nih.gov This method typically involves the high-temperature reaction of precursor materials in their solid state. In one approach, precursor metal chlorides like niobium pentachloride (NbCl₅) are thoroughly mixed and milled with a chalcogen oxide, such as tellurium dioxide (TeO₂). nih.gov This initial step enhances the contact area between the reactants and ensures homogeneity. The resulting mixture is then heated in a muffle furnace at elevated temperatures (e.g., 550 °C) for an extended period (e.g., 48 hours) to facilitate the reaction and formation of the nanocomposite. nih.gov

This technique has been successfully used to generate nanoscale particles with tetragonal crystal structures. nih.govnih.gov The resulting nanocomposites have shown potential in applications such as catalysis. nih.gov

Low-Dimensional this compound Synthesis

The synthesis of low-dimensional niobium tellurides, such as nanowires and nanosheets, has opened up new avenues for exploring their unique physical phenomena and potential applications.

Nano-Confined Growth within Carbon Nanotubes

Nano-confined growth within the hollow cavities of multi-walled carbon nanotubes (MWCNTs) has emerged as a novel technique to synthesize this compound phases that are otherwise unstable in bulk form. escholarship.orgresearchgate.net This method has been successfully employed to create one-dimensional (1D) chains of NbTe₃. escholarship.org In this process, the elemental constituents are introduced into the nanotubes, which then act as nano-reaction vessels. The confinement provided by the nanotube sheath stabilizes the chain-like morphology of NbTe₃, preventing its decomposition. escholarship.orgresearchgate.net

Transmission electron microscopy has confirmed the formation of straight triple chains of NbTe₃ within MWCNTs with inner diameters of approximately 2.57 nm. escholarship.org This technique allows for the isolation and study of structures ranging from multiple chains down to a single chain, revealing unique behaviors like multi-chain spiraling and trigonal anti-prismatic rocking distortions in the single-chain limit. escholarship.orgresearchgate.net

Liquid-Phase Exfoliation (LPE) for this compound Nanosheets

Liquid-phase exfoliation (LPE) is a versatile, solution-based method for producing few-layer nanosheets of layered materials like niobium ditelluride (NbTe₂). sciopen.comnanotechnology.blog The process begins with bulk NbTe₂ powder, which is dispersed in a suitable solvent. sciopen.comnanotechnology.blog The dispersion is then subjected to sonication or high-shear mixing, where the mechanical energy overcomes the weak van der Waals forces holding the layers together, resulting in the exfoliation of individual or few-layer nanosheets. nanotechnology.blogwikipedia.org

This top-down approach has been successfully used to prepare stable, few-layer NbTe₂ nanosheets. sciopen.com The nonlinear optical properties of these LPE-produced nanosheets have been investigated, demonstrating their potential for applications in photonics. sciopen.com

Physical Vapor Deposition (PVD) Techniques including Sputtering

Physical Vapor Deposition (PVD) stands as a versatile method for synthesizing thin films of niobium tellurides. americanelements.comcambridge.org This technique encompasses processes where a material is converted into a vapor phase, transported, and then condensed onto a substrate to form a thin film. americanelements.com Sputtering, a principal PVD method, is particularly well-suited for producing this compound films. americanelements.comcambridge.org

In a typical sputtering process, a target made of high-purity this compound is bombarded with energetic ions, usually from an inert gas like argon. americanelements.comcambridge.org This bombardment ejects atoms from the target, which then deposit onto a substrate, creating a thin film. americanelements.com The key advantage of sputtering is its ability to produce uniform films over large areas, a crucial factor for applications in electronics and optics. americanelements.comudayton.edu

Researchers have successfully used a triode sputtering system to prepare this compound (NbTeₓ) films. cambridge.org By adjusting the percentage of tellurium in the target and the substrate temperature during deposition, a wide range of stoichiometries, from NbTe₁.₂₈ to NbTe₇.₈₄, can be achieved. cambridge.orgcambridge.org This control over composition allows for the synthesis of both amorphous and crystalline films, with the latter sometimes exhibiting preferential orientations. cambridge.orgcambridge.org

The resulting films often show significant deviations from the stoichiometry of bulk this compound compounds. cambridge.orgcambridge.org This non-stoichiometry is attributed to the trapping or intercalation of varying amounts of tellurium and niobium atoms within the parent structures. cambridge.orgcambridge.org

PVD techniques, including sputtering, are not limited to this compound but are widely applicable to other transition metal dichalcogenides (TMDs) like MoS₂ and WS₂. udayton.eduaip.org The ability to grow continuous and uniform films at relatively low temperatures makes PVD a scalable and promising method for the fabrication of 2D electronic devices. udayton.eduaip.org

Interactive Table: Sputtering Parameters for this compound Films

Control of Stoichiometry and Phase Purity in this compound Systems

Controlling stoichiometry and ensuring phase purity are critical challenges in the synthesis of niobium tellurides, as these factors dictate the material's electronic and structural properties. The complexity arises from the existence of multiple stable and metastable phases within the niobium-tellurium system.

During synthesis, particularly with methods like sputtering, the resulting this compound films can exhibit a broad range of Te/Nb atomic ratios. cambridge.org For instance, studies have reported the preparation of films with compositions ranging from NbTe₁.₂₈ to NbTe₇.₈₄. cambridge.orgcambridge.org This large deviation from the ideal stoichiometry of bulk compounds like NbTe₂ is a significant feature of thin-film synthesis. cambridge.orgcambridge.org

The control of stoichiometry is often achieved by carefully tuning the synthesis parameters. In sputtering, the tellurium percentage in the target and the substrate temperature are two key variables that influence the final composition of the film. cambridge.orgcambridge.org Similarly, in chemical vapor transport (CVT) and flux zone techniques, the initial ratio of reactants and the temperature gradients are crucial for obtaining the desired stoichiometry. 2dsemiconductors.com

Achieving phase purity is equally important. This compound can exist in different crystal structures, such as the 1T' and 1T" phases. arxiv.orgresearchgate.net The 1T' phase is characterized by a monoclinic structure with niobium atoms forming "trimers". researchgate.net Below 550 K, NbTe₂ undergoes a charge density wave (CDW) phase transition, leading to a distorted 1T' phase. researchgate.net

Recent research has also explored the use of polytelluride fluxes to selectively synthesize different this compound phases. By adjusting the ratio of niobium metal to the flux, researchers have been able to produce new subvalent niobium tellurides with diverse Nb clusters, as well as layered compounds like K₁.₀₆NbTe₂. osti.gov This flux-based strategy offers a high degree of control over the structural dimensionality and oxidation state of the final product. osti.gov

Interactive Table: Stoichiometry Control in this compound Synthesis

Pressure-Induced Synthesis and Phase Transformation in Niobium Tellurides

The application of high pressure provides a powerful tool for synthesizing new phases of niobium tellurides and for studying their structural transformations. Pressure can induce significant changes in the atomic arrangement and electronic properties of these materials.

One of the most notable pressure-induced phenomena in NbTe₂ is a structural phase transition that occurs in the range of 16–20 GPa. acs.orgnih.govhpstar.ac.cn This transition involves a rearrangement of the intralayer niobium atoms from a trimeric to a dimeric structure. acs.orgnih.govhpstar.ac.cn This transformation is accompanied by a collapse of the charge density wave (CDW) state and a dramatic decrease in the unit cell volume. acs.orgnih.govhpstar.ac.cn The high-pressure phase is identified as a monoclinic 1T' structure with the P21/m space group. hpstar.ac.cn This pressure-induced structural transition is reversible, with the material returning to its original phase upon decompression. hpstar.ac.cn

High-pressure studies have also been conducted on related ternary layered tellurides. For example, in Nb₂GeTe₄, pressure induces electronic and structural transitions. aip.org With increasing pressure, the bandgap narrows, and eventually, the material undergoes a transition to a metallic state. aip.org These changes are associated with significant discontinuities in the crystalline parameters. aip.org

The ability to tune the structural and electronic properties of niobium tellurides through pressure opens up new avenues for materials design and for exploring novel physical phenomena. The pressure-induced suppression of CDWs and the emergence of new structural phases are of particular interest for understanding the interplay between structure and electronic correlations in these quasi-two-dimensional materials. acs.orgnih.gov

Interactive Table: Pressure-Induced Phase Transitions in Niobium Tellurides

Structural Characterization and Atomic Scale Analysis of Niobium Tellurides

Advanced Microscopy Techniques

Advanced microscopy techniques are indispensable for visualizing the atomic arrangements and surface morphologies of niobium tellurides, offering direct real-space images of their structures.

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are powerful tools for the structural analysis of niobium telluride compounds at the nanoscale. measurlabs.comnanoscience.com These techniques provide high-resolution imaging, enabling the direct visualization of atomic lattices, crystal defects, and nanostructured morphologies. oaresearch.co.uk STEM, in particular, combines the principles of TEM and scanning electron microscopy by focusing an electron beam to a fine spot that is scanned across the sample, making it highly suitable for various analytical signals. wikipedia.org

Researchers have employed TEM and its high-resolution variant (HRTEM) to confirm the crystal structure and morphology of different this compound phases. For instance, HRTEM has been used to examine NbTe2 nanosheets, revealing a lattice size of 3.68 Å. arxiv.org Similarly, TEM analysis, in conjunction with selected area electron diffraction (SAED), was used to characterize single-crystalline Nb3Te4 nanowires, confirming their longitudinal axes align with the crystallographic c-direction. acs.org High-resolution TEM imaging of pure Nb3Te4 at both room and liquid nitrogen temperatures has successfully revealed its basic structure and the modulations caused by low-temperature charge-density waves (CDWs). researchgate.netresearchgate.net

STEM provides even more detailed atomic-scale information. Annular dark-field STEM (ADF-STEM) imaging has been utilized to study few-chain specimens of NbTe3 encapsulated within carbon nanotubes, providing clear images of their chain-like nature. escholarship.org In the study of monolayer 1H-NbTe2, atomic-resolution STEM was instrumental in identifying two distinct types of mirror twin boundaries, which are special types of grain boundaries. x-mol.net The ability of aberration-corrected STEM to focus electron probes to sub-angstrom diameters allows for the identification of individual atomic columns with exceptional clarity. wikipedia.org

This compound PhaseTechniqueKey FindingsReference
NbTe2HRTEMObserved lattice size of 3.68 Å in nanosheets. arxiv.org
Nb3Te4TEM/HRTEM, SAEDConfirmed single-crystalline nature of nanowires; revealed basic structure and CDW modulations. acs.orgresearchgate.netresearchgate.net
NbTe3ADF-STEMVisualized the chain-like atomic structure of few-chain specimens. escholarship.org
1H-NbTe2Atomic-Resolution STEMIdentified metastable Nb-oriented and Te-oriented mirror twin boundaries in monolayers. x-mol.net

Scanning Tunneling Microscopy (STM) is a premier technique for imaging surfaces at the atomic level, relying on the quantum tunneling current between a sharp conducting tip and the sample surface. wikipedia.org This method provides detailed information about the surface topography and the local density of electronic states (LDOS). wikipedia.org For niobium tellurides, STM has been crucial in visualizing complex phenomena such as charge density waves (CDWs) and surface superstructures.

STM studies on NbTe4 have successfully visualized the superstructure resulting from its incommensurate CDW phase, which involves a significant lattice distortion around room temperature. researchgate.net In monolayer 1T-NbTe2, STM measurements revealed the formation of islands with a height corresponding to the material's layered structure. arxiv.org These measurements also identified a √19 × √19R23.4° superlattice, suggesting a CDW formation triggered by Fermi-surface nesting. arxiv.orgresearchgate.net Further investigations into this √19 × √19 phase using spin-polarized STM revealed that it possesses alternating-chiral atomic displacements and CDWs, a novel ordering of chirality. arxiv.org

The capability of STM extends to studying the interaction of adatoms with this compound surfaces. On NbTe2 surfaces modulated by CDWs, STM has been used to observe the growth of quasi-one-dimensional tin (Sn) atomic chains. researchgate.net Bias-dependent STM imaging showed different ordered structures of Sn adatoms at varying surface coverages. researchgate.net Similarly, STM has been applied to study related layered tellurides, such as NbAxTe2 (where A = Si, Ge), to understand their Te-atom surfaces and the effects of tip-force-induced deformations. acs.orgacs.org

This compound PhaseKey STM FindingsReference
NbTe4Visualized the CDW superstructure. researchgate.net
Monolayer 1T-NbTe2Observed a √19 × √19R23.4° superlattice and alternating-chiral CDWs. arxiv.orgresearchgate.netarxiv.org
NbTe2Studied the self-assembly and ordering of Sn adatoms on the surface, modulated by CDWs. researchgate.net
NbAxTe2 (A=Si, Ge)Investigated Te-atom surface structures and tip-induced deformations. acs.orgacs.org

Diffraction and Spectroscopic Methods

Diffraction and spectroscopic methods are fundamental for determining the crystal structure, phase purity, and elemental composition of niobium tellurides. These techniques provide averaged information over a larger sample volume compared to microscopy, offering complementary data on lattice parameters and stoichiometry.

X-ray Diffraction (XRD) is a primary technique for identifying crystalline phases and determining their structural parameters. researchgate.net By analyzing the diffraction pattern of a material, one can deduce its crystal structure, lattice parameters, and phase purity. For niobium tellurides, XRD has been used to characterize various compounds, including NbTe2, Nb3Te4, and NbTe4. acs.orgresearchgate.nethqgraphene.com For example, XRD analysis of NbTe2 single crystals confirms a monoclinic structure. hqgraphene.com

Rietveld refinement is a powerful analytical method used to refine crystal structure models by fitting a calculated diffraction profile to an experimental one. This technique is particularly valuable for complex structures, such as the incommensurately modulated structure of NbTe4. capes.gov.brscispace.com The structure of NbTe4 has been successfully refined against X-ray powder diffraction data using a (3+1)-dimensional superspace approach, yielding structural parameters consistent with single-crystal studies, albeit with less precision. capes.gov.brmpg.de Rietveld analysis of XRD data for NbTe4 across a range of temperatures has also been performed to investigate changes in the average crystal lattice associated with CDW phase transitions. osti.gov For these refinements, different space group models (such as P4 and P4/ncc) were employed to approximate the structure in its various CDW phases. osti.gov

This compound PhaseTechniqueKey FindingsReference
NbTe2XRDIdentified as having a monoclinic crystal structure. hqgraphene.com
Nb3Te4Powder XRD (PXRD)Used for phase identification and characterization of nanowires. acs.org
NbTe4XRD with Rietveld RefinementRefined the incommensurately modulated structure; studied temperature-dependent lattice changes across CDW transitions. capes.gov.brscispace.comosti.gov

Electron Diffraction (ED) is a technique analogous to XRD but uses electrons instead of X-rays. acs.org Due to the strong interaction of electrons with matter, ED is particularly sensitive to the structure of very small crystalline volumes, such as nanocrystals and thin films. nih.gov A key application of ED in the study of niobium tellurides is the observation of superlattice reflections. These are additional, often weaker, diffraction spots that appear alongside the main Bragg reflections and indicate a periodic structural modulation or ordering that occurs over a longer range than the basic unit cell. researchgate.net

In quasi-one-dimensional conductors like Nb3Te4, superlattice reflections have been observed via electron microscopy. capes.gov.br These reflections are attributed to the formation of Charge Density Waves (CDWs), which induce a periodic distortion of the crystal lattice. researchgate.net High-resolution TEM and electron diffraction performed on pure Nb3Te4 have revealed both the basic crystal structure and the modulations from low-temperature CDWs. researchgate.net The wavevectors for the superlattice in Nb3Te4 have been described by specific reciprocal lattice vectors. researchgate.net For intercalated compounds like InNb3Te4 and TlNb3Te4, low-temperature electron diffraction patterns also show superlattice reflections due to CDWs, with a modulation wavevector similar to that in pure Nb3Te4 but with an altered, incommensurate c* component. oup.com

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is typically coupled with a scanning electron microscope (SEM) or a transmission electron microscope (STEM). thermofisher.comnanoscience.com The technique works by detecting the characteristic X-rays emitted by elements in the sample when excited by the microscope's electron beam. wikipedia.org Each element emits X-rays at specific energies, allowing for the identification and quantification of the elemental composition. thermofisher.com

In the study of niobium tellurides, EDS is routinely used to confirm the stoichiometry and elemental purity of synthesized materials. For instance, the stoichiometric analysis of NbTe2 single crystals has been performed using EDS to verify the ratio of niobium to tellurium. hqgraphene.com Similarly, for novel Nb3Te4 nanowires, EDS analysis was part of a suite of characterization techniques that confirmed their composition. acs.org The technique is also effective for analyzing more complex arrangements, such as few-chain specimens of NbTe3, where EDS line scans confirmed the distribution of niobium and tellurium atoms within the nanotube-encapsulated crystals. escholarship.org While powerful, the accuracy of quantitative EDS can be affected by factors like overlapping X-ray emission peaks from different elements. rockymountainlabs.com

This compound PhaseAnalysis GoalKey FindingsReference
NbTe2Stoichiometric AnalysisConfirmed the elemental composition of single crystals. hqgraphene.com
Nb3Te4Compositional AnalysisConfirmed the elemental makeup of successfully synthesized nanowires. acs.org
NbTe3Elemental DistributionConfirmed the distribution of Nb and Te in few-chain specimens via line scans. escholarship.org

Crystal Structure Determination and Polymorphism in Niobium Tellurides

Niobium tellurides exhibit a rich polymorphism, adopting various crystal structures that dictate their physical properties.

Niobium ditelluride (NbTe₂) can crystallize in a monoclinic structure, often referred to as the 1T'' phase. This phase is characterized by the space group C2/m. The structure is two-dimensional, consisting of NbTe₂ sheets. dergipark.org.trfossanalytics.com This monoclinic form is a distorted variant of the 1T structure, where niobium atoms are displaced from the centers of the tellurium octahedra, leading to the formation of quasi-one-dimensional triple metal chains. researchgate.net This distortion is associated with a charge density wave (CDW) phenomenon. researchgate.net The structure features two inequivalent Nb⁴⁺ sites. In one site, the Nb⁴⁺ ion is bonded to six Te²⁻ atoms in a distorted octahedron with four shorter and two longer Nb-Te bonds. The other Nb⁴⁺ site also has a six-fold coordination with Te²⁻ atoms, but with a wider range of Nb-Te bond distances. fossanalytics.com

Table 1: Crystallographic Data for Monoclinic NbTe₂ (1T'')
ParameterValue
Crystal SystemMonoclinic
Space GroupC2/m
a15.07 Å
b3.70 Å
c9.61 Å
α90.00°
β111.45°
γ90.00°
Volume498.59 ų
Data sourced from the Materials Project. fossanalytics.com

In addition to the monoclinic phase, NbTe₂ can also adopt a trigonal omega (ω) structure. This phase crystallizes in the trigonal P-3m1 space group (No. 164). jst.go.jpicm.edu.pl The structure is two-dimensional and consists of NbTe₂ sheets oriented in the (0, 0, 1) direction. In this arrangement, Nb⁴⁺ is coordinated to six equivalent Te²⁻ atoms, forming edge-sharing NbTe₆ octahedra with all Nb-Te bond lengths being equal at 2.82 Å. jst.go.jp The tellurium atoms are bonded to three equivalent niobium atoms in a 3-coordinate geometry. jst.go.jp

Niobium tetratelluride (NbTe₄) crystallizes in a tetragonal structure with the space group P4/mcc (No. 124). researchgate.netacs.org This structure is distinctly quasi-one-dimensional, composed of NbTe₄ ribbons extending along the c-axis. researchgate.net The niobium atoms are situated at the center of square antiprisms of tellurium atoms. bibliotekanauki.pl In this configuration, each Nb²⁺ ion is bonded to eight equivalent Te⁺⁰.⁵⁰⁻ atoms, with all Nb-Te bond lengths being 2.91 Å. researchgate.net These chains of Nb atoms are isolated within columns of tellurium atoms. mdpi.com

Table 2: Crystallographic Data for Tetragonal NbTe₄
ParameterValue
Crystal SystemTetragonal
Space GroupP4/mcc
a6.613 Å
b6.613 Å
c6.967 Å
α90°
β90°
γ90°
Data sourced from the Materials Project. researchgate.net

The niobium sesquitelluride, Nb₂Te₃, adopts the Mo₂As₃ structure type. escholarship.org This compound is synthesized through the reduction of NbTe₂. Band structure calculations indicate that Nb₂Te₃ is metallic and exhibits quasi-one-dimensional electronic properties. escholarship.org

A recurring structural motif in niobium tellurides is the formation of quasi-one-dimensional (1D) chains. This is particularly evident in NbTe₄, where the structure is built from extended columns of tellurium square antiprisms with chains of niobium atoms running through their centers. bibliotekanauki.plmdpi.com This quasi-1D nature is responsible for many of its interesting electronic properties, including the formation of charge-density waves. mdpi.com Similarly, Nb₂Te₃ is characterized by its quasi-one-dimensional metallic properties arising from its chain-like structure. escholarship.org The monoclinic phase of NbTe₂ also features quasi-1D triple metal chains due to lattice distortions. researchgate.net These 1D architectures are a key factor in the anisotropic physical behaviors observed in these materials.

Structural Instabilities and Distortions in Niobium Tellurides

The crystal structures of niobium tellurides are not always perfectly ordered and can exhibit various instabilities and distortions. These deviations from idealized crystal lattices are often driven by the intricate interplay of electronic and phononic interactions within the material and are responsible for many of their emergent electronic properties.

Niobium tritelluride (NbTe₃) is a member of the transition metal trichalcogenide (TMT) family, which is characterized by quasi-one-dimensional chains. researchgate.netresearchgate.net Unlike many other TMTs, NbTe₃ is not stable in its bulk crystalline form. researchgate.netarxiv.org However, it can be synthesized and stabilized as single or few-chain structures when grown within the confined space of multi-walled carbon nanotubes. researchgate.netresearchgate.net

In its single-chain limit, NbTe₃ displays a unique structural instability known as a trigonal anti-prismatic (TAP) rocking distortion. nih.govacs.orgresearchgate.net The idealized structure of a TMT chain is trigonal prismatic (TP), where the transition metal atom (Nb) is surrounded by six chalcogen atoms (Te) in a prismatic arrangement. In the case of single-chain NbTe₃, the tellurium ligands undergo an intrachain rocking motion, which distorts the chain's geometry from the TP configuration to a TAP structure. researchgate.net This distortion has been directly confirmed through high-resolution scanning transmission electron microscopy. researchgate.net This TAP rocking is not unique to NbTe₃ but appears to be an intrinsic behavior for single-chain transition metal tritellurides, suggesting it is a fundamental consequence of reducing the material's dimensionality to a single chain. researchgate.net

In layered niobium tellurides, particularly niobium ditelluride (NbTe₂), the idealized octahedral (1T) crystal structure is often unstable and undergoes spontaneous distortions. physicsworld.com These distortions result in lower-symmetry phases, commonly denoted as 1T' and 1T'', which are characterized by a periodic doubling of the lattice. physicsworld.compku.edu.cn This phenomenon is driven by the system's tendency to lower its electronic energy, often associated with effects like Fermi surface nesting and strong electron-phonon coupling. physicsworld.comvixra.org

The 1T' and 1T'' phases arise from the displacement of niobium atoms, which form metal-metal bonds, creating chain-like or cluster-like arrangements within the layers. physicsworld.com This reconstruction of the lattice doubles the periodicity in certain directions. physicsworld.com Specifically, NbTe₂ is known to adopt the 1T'' structure, where the distorted layers stack in a monoclinic fashion. physicsworld.comvixra.org This results in the formation of quasi-one-dimensional triple metal chains, a feature distinct from the double chains found in other 1T' materials like WTe₂. physicsworld.com

These structural distortions are intimately linked to the formation of Charge Density Waves (CDWs), which are periodic modulations of both the electron density and the atomic lattice. researchgate.net In monolayer NbTe₂, a rich variety of CDW phases, such as 4x1, 4x4, √19x√19, and √28x√28, have been experimentally observed, which are absent in the bulk material. acs.orgresearchgate.net These phases represent different periodic lattice distortions. For example, the 1T' phase in NbTe₂ is a monoclinically distorted version of the 1T phase that is stable at room temperature due to a CDW phase transition occurring at a high temperature (below 550 K). researchgate.net The study of these distorted phases is crucial as they give rise to exotic electronic and topological properties. physicsworld.com

Electronic Structure and Transport Properties of Niobium Tellurides

Theoretical Investigations of Electronic Structure

Theoretical studies, primarily leveraging first-principles calculations, have been instrumental in building a fundamental understanding of the electronic behavior of niobium tellurides. These computational approaches allow for the detailed exploration of electronic bands, density of states, and the influence of various structural and chemical modifications.

Density Functional Theory (DFT) Calculations for Niobium Tellurides

Density Functional Theory (DFT) has emerged as a primary tool for investigating the structural and electronic properties of niobium tellurides. researchgate.net Researchers have employed DFT to calculate a range of properties, including lattice constants, bulk moduli, elastic constants, and energy band diagrams for various niobium-containing compounds. researchgate.net For instance, first-principles DFT calculations have been performed to understand the crystal structure, stability, and electronic characteristics of quasi-one-dimensional materials like NbTe₃ encapsulated within nanotubes. escholarship.org

DFT studies have also been applied to more complex ternary niobium tellurides. The Vienna Ab initio Simulation Package (VASP) is a frequently utilized code for these calculations. doi.orgdergipark.org.tr Studies on compounds such as KNb₃Te₃O₀.₃₈ and K₁.₀₆NbTe₂ have used DFT to analyze their electronic structure. doi.org Similarly, the electronic and magnetic nature of the ternary silver-based telluride Ag₃FeTe₄ has been analyzed from first principles using VASP. dergipark.org.tr DFT has also been employed to investigate the properties of ternary tellurides like NbFeTe₂, providing insights into their magnetic and electronic characteristics in two-dimensional forms. researchgate.net These computational studies form a critical foundation for interpreting experimental results and predicting the behavior of novel niobium telluride materials. researchgate.netresearchgate.net

Pseudopotential Methods and Exchange-Correlation Functionals in Electronic Structure Studies

The accuracy of DFT calculations is highly dependent on the chosen pseudopotentials and exchange-correlation (xc) functionals. arxiv.org In the study of niobium tellurides and related materials, various combinations have been utilized to best approximate their physical properties.

The projector augmented-wave (PAW) method is a common approach for describing the interaction between electrons and ions. doi.orgchemrxiv.org This has been paired with exchange-correlation functionals like the Perdew-Burke-Ernzerhof (PBE) parametrization of the generalized gradient approximation (GGA). chemrxiv.org For some systems, a revised version of PBE for solids (PBEsol) is employed. doi.org Other studies have compared the results from different functionals, such as the Local Density Approximation (LDA) and various forms of GGA, with different pseudopotentials like ultrasoft pseudopotentials (USPPs) to find the best agreement with experimental data. aip.org The choice of functional is critical; for example, different functionals can produce qualitatively different shapes for the gamma-surface in calculations of defect structures. d-nb.info Consistency between the functional used for pseudopotential construction and the main electronic structure calculation is crucial for obtaining reliable results. arxiv.org

Table 1: Examples of DFT Calculation Parameters for Niobium Tellurides and Related Compounds

Compound/System DFT Code Exchange-Correlation Functional Pseudopotential Method
KNb₃Te₃O₀.₃₈, K₁.₀₆NbTe₂ VASP PBEsol PAW
Niobium-Vanadium Alloys VASP GGA-PBE PAW
α-PbO (for comparison) Quantum ESPRESSO GGA-PBE, LDA-PZ, PBEsol USPP, PAW

Band Structure Calculations and Fermi Level Characteristics

Band structure calculations are essential for determining the electronic properties of materials, such as whether they are metallic, semiconducting, or semimetallic. For niobium tellurides, these calculations reveal a rich variety of behaviors.

NbTe₂ in its 1T'' monoclinic structure is identified as a semimetal. physicsworld.com Theoretical studies indicate that its lattice distortion arises from Fermi surface nesting and electron-phonon coupling. physicsworld.comvixra.org The electronic structure of niobium itself is characterized by the overlap and hybridization of a large d-band with a broader sp-band, with the Fermi surface extending across multiple Brillouin zones. researchgate.net In doped systems, such as Nb-doped MoTe₂, the introduction of niobium can be interpreted as a rigid band shift of the Fermi level. aip.org

In computational studies of compounds like XTe (where X can be Nb), the analysis of the band structure and the position of the Fermi level (E_F) is key. researchgate.netresearchgate.net For instance, the appearance of new energy states near the Fermi level can lead to a significant decrease in the bandgap. researchgate.net The complex Fermi surface of some niobium compounds, like the "jungle-jim" structure in elemental niobium, highlights the intricate electronic topology that can arise in these materials. researchgate.net

Density of States (DOS) Analysis

Density of States (DOS) analysis provides crucial information about the distribution of electronic states at different energy levels. It is often decomposed into partial DOS (PDOS) to understand the contributions of specific atoms and orbitals (s, p, d, f) to the electronic structure. cam.ac.uk

For niobium-based materials, the 4d orbitals of niobium typically provide the main contribution to the total DOS around the Fermi level. researchgate.net In studies of XTe compounds (including NbTe), PDOS analysis shows that the conduction and valence bands are significantly influenced by the accretion of states from both the metal and tellurium atoms. researchgate.net Specifically, the p-states of tellurium often have a major impact in the valence band, while the d-states of niobium are dominant in the conduction band. dergipark.org.trresearchgate.net In encapsulated, quasi-one-dimensional NbTe₃, the projected density of states reveals the contributions from niobium, tellurium, and the encapsulating carbon atoms. escholarship.org This detailed analysis is vital for explaining phenomena like bonding, magnetic properties, and optical transitions. dergipark.org.trresearchgate.net

Prediction of Interface Properties (Charge Transfer, Strain, Symmetry)

Theoretical modeling is used to predict the properties of interfaces between niobium tellurides and other materials, which is critical for the design of electronic devices. Key properties investigated include charge transfer, the effects of strain, and changes in symmetry.

DFT calculations on heterostructures, such as those involving SnTe and the niobium-containing compound NbSe₂, reveal significant charge transfer and structural distortions at the interface. arxiv.org Strain engineering, investigated through first-principles calculations, can be a powerful tool to manipulate the electronic properties of niobium-containing tellurides like Nb₂SiTe₄. researchgate.net Applying external biaxial tensile stress, for example, can narrow the bandgap by shifting the conduction band minimum. researchgate.net Conversely, compressive strain can induce more complex changes, including orbital inversion at the valence band maximum. researchgate.net The interaction at interfaces can range from weak van der Waals forces, which preserve the properties of the individual layers but may introduce tunneling barriers, to strong covalent bonding that can create new interface states. rsc.orgrsc.org Understanding these interactions is key to controlling the electronic properties of heterostructures for applications. researchgate.net

Experimental Probes of Electronic Behavior

Experimental techniques provide the necessary real-world data to validate and complement theoretical predictions about the electronic structure of niobium tellurides.

Electrical transport measurements are a fundamental probe. In high-quality single crystals of 1T'' monoclinic NbTe₂, these measurements have revealed the onset of intrinsic superconductivity at approximately 0.72 K. physicsworld.comvixra.org The sharp drop in resistivity, which can be suppressed by a magnetic field, confirms the superconducting state. vixra.org These transport studies also show anisotropic magnetoresistance, which provides information about the anisotropy of the Fermi surface. researchgate.net Resistivity measurements on related compounds like KNb₃Te₃O₀.₃₈ and K₁.₀₆NbTe₂ show metallic behavior. doi.org

Other experimental methods include magnetic susceptibility measurements, which have pointed to the possibility of superconductivity in NbTe₂ and have been used to characterize the magnetic properties of other tellurides. physicsworld.comnih.gov Spectroscopic techniques such as Raman spectroscopy are used to probe structural units and vibrational modes, which are linked to the material's electronic configuration. nih.gov Furthermore, advanced techniques like near-edge x-ray absorption fine structure (NEXAFS) spectroscopy can provide critical information about the electronic structure near the Fermi level. diva-portal.org

Electron Transport Measurements in Niobium Tellurides

Electron transport measurements in niobium tellurides have been crucial in uncovering their rich electronic phases. In the transition metal dichalcogenide this compound (NbTe₂), researchers have observed intrinsic superconductivity. physicsworld.com High-quality single crystals of 1T'' monoclinic NbTe₂ exhibit a sharp drop in resistivity starting at a critical temperature (Tc) of 0.72 K, reaching zero resistivity at approximately 0.64 K. physicsworld.com This superconducting state is confirmed by its suppression under the application of both perpendicular and parallel magnetic fields. physicsworld.com The fact that this superconductivity is intrinsic, meaning it occurs without doping or pressure, is a significant finding. physicsworld.com

Furthermore, NbTe₂ displays anisotropic magnetoresistance, where the resistance changes depending on the direction of the applied magnetic field. physicsworld.com The magnetoresistance has been observed to increase almost linearly with an applied magnetic field of up to 50 Tesla, providing strong evidence for the existence of quantum limit transport. vixra.org In the ternary Weyl semimetal NbIrTe₄, pressure-induced phase transitions and a dome-shaped superconducting phase have been discovered through electrical transport measurements at high pressures. researchgate.net

**Interactive Data Table: Superconducting Properties of this compound (NbTe₂) **

PropertyValueConditions
Onset Superconducting Transition Temperature (Tc)0.72 KAmbient Pressure
Zero Resistivity Temperature~0.64 KAmbient Pressure
Superconductivity SuppressionYesWith applied magnetic and parallel magnetic field

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements provide further insight into the electronic states of niobium tellurides. Studies on NbTe₂ have indicated the possibility of superconductivity, corroborating the findings from electron transport measurements. physicsworld.comvixra.org In the case of the ternary compound niobium cobalt telluride (NbCoTe₂), temperature-dependent magnetic susceptibility measurements show Pauli-paramagnetic behavior, which is characteristic of metallic systems where the magnetic susceptibility is largely independent of temperature. rutgers.edu This aligns with conductivity measurements that also indicate metallic behavior for NbCoTe₂. rutgers.edu For niobium iron telluride (NbFeTe₂), magnetic data suggest ferromagnetic interactions within the layers and antiferromagnetic interactions between the layers, leading to a Néel temperature of about 20 K. rutgers.edu

Angle-Resolved Photoemission Spectroscopy (ARPES) in Topological Niobium Tellurides

Angle-resolved photoemission spectroscopy (ARPES) is a powerful experimental technique for directly probing the electronic band structure of materials, making it indispensable for the study of topological phases. researchgate.netarxiv.org In the context of niobium tellurides, ARPES has been instrumental in characterizing their topological properties. For the layered topological semimetal Nb₃SiTe₆, ARPES experiments have revealed a strong in-plane anisotropy in its Fermi surface. aip.org This anisotropy in the electronic structure is consistent with the anisotropic transport behavior observed in resistivity measurements. aip.org

ARPES studies on the interfaces between topological insulators and metals like niobium have also been conducted. For instance, the deposition of niobium on the surface of the topological insulator Bi₁.₅Sb₀.₅Te₁.₇Se₁.₃ has been investigated to understand the effects on the topological surface states. researchgate.net These studies are crucial for the potential development of topological electronic devices.

Band Gap Characteristics and Engineering in this compound Systems

The band gap is a fundamental property of a material that determines its electronic and optical characteristics. This compound systems exhibit a range of band gap behaviors. First-principles studies have shown that the bandgap of telluride-based materials can be significantly engineered. For instance, in the XTe system (where X can be Pb, Cd, or Nb), the bandgap can be decreased from 1.50 eV to 0.00 eV, with niobium being a particularly effective element for this purpose. techniumscience.com

Transition metal dichalcogenides (TMDs) like NbTe₂ have layer-dependent bandgap properties. arxiv.org While bulk NbTe₂ is a semimetal with no band gap, the electronic structure can change dramatically in the monolayer limit. physicsworld.com2dsemiconductors.com Many TMDs transition from being indirect band-gap semiconductors in their bulk form to direct band-gap semiconductors as monolayers. physicsworld.com This tunability of the band gap through dimensionality and chemical substitution is a key area of research for applications in optoelectronics. acs.orgconicet.gov.ar

Interactive Data Table: Band Gap Engineering in Telluride Systems

SystemInitial Band Gap (eV)Final Band Gap (eV)Engineering Method
XTe (X=Pb, Cd, Nb)1.500.00Elemental Substitution
NbTe₂0 (Bulk Semimetal)Direct Band Gap (Monolayer)Dimensionality Reduction

Spin-Orbit Coupling Phenomena in Niobium Tellurides

Spin-orbit coupling (SOC), the interaction between an electron's spin and its orbital motion, plays a critical role in the electronic properties of niobium tellurides, which contain heavy elements like tellurium. nih.gov This interaction is believed to be a key ingredient in the unconventional superconductivity observed in NbTe₂. physicsworld.comvixra.org The quasi-linear behavior of the upper critical magnetic field as a function of temperature suggests that p-wave pairing, induced by spin-orbit coupling, contributes to the superconducting state. physicsworld.comvixra.org This finding has led to the proposal that NbTe₂ may be a topological superconductor. physicsworld.com

Furthermore, strong spin-orbit coupling is responsible for the weak anti-localization (WAL) effect observed in some telluride systems. researchgate.net WAL is a quantum interference phenomenon that affects the electrical conductivity at low temperatures and is a signature of significant SOC. researchgate.netaip.org The interplay of SOC and superconductivity in these materials is a fertile ground for discovering new quantum phenomena, including potentially topological superconductivity. d-nb.info

Quasi-One-Dimensional Electronic Conduction

Several this compound compounds possess a quasi-one-dimensional (quasi-1D) crystal structure, which strongly influences their electronic conduction. arxiv.org This structural characteristic, often consisting of chains of atoms, can lead to anisotropic electrical conductivity and other low-dimensional electronic phenomena. rutgers.eduresearchgate.net In quasi-1D conductors, electron-electron umklapp scattering can become a dominant scattering mechanism at low temperatures, leading to a temperature dependence of resistivity that deviates from the typical behavior of three-dimensional metals. aps.org For instance, some quasi-1D materials exhibit a resistivity that varies as Tⁿ (where 2 ≤ n ≤ 3) at low temperatures. aps.org The study of these quasi-1D tellurides, such as those in the Fe-V-Te system which has structural similarities to some niobium tellurides, provides insights into the physics of low-dimensional systems, including the potential for charge-density-wave (CDW) states. 2dsemiconductors.comarxiv.org

Collective Electronic Phenomena in Niobium Tellurides

Charge Density Waves (CDWs)

Charge density waves are a collective electronic phenomenon characterized by a periodic modulation of the electron density, which is accompanied by a periodic distortion of the atomic lattice. arxiv.org This ordering occurs below a critical temperature and is a hallmark of low-dimensional materials with strong electron-phonon coupling.

CDW Ground States in Niobium Ditelluride and Tetratelluride

Niobium ditelluride (NbTe₂) is a layered semimetal that exhibits a charge density wave ground state. 2dsemiconductors.comltschem.comgredmann-store.com In its bulk form, NbTe₂ is known to host a 3x1 CDW order. arxiv.orgunh.edu Below 550 K, NbTe₂ undergoes a CDW phase transition, resulting in the displacement of niobium atoms and a distortion to a monoclinic 1-T' phase, which is stable at room temperature. researchgate.net In this phase, Nb atoms form "trimers". researchgate.net

Niobium tetratelluride (NbTe₄), a quasi-one-dimensional material, also undergoes a lattice distortion around room temperature to form a CDW phase. researchgate.net Its ground state CDW structure has been a subject of investigation, with complexities arising from its temperature evolution. osti.gov The crystal structure features linear chains of niobium atoms along the tetragonal c-axis. researchgate.net

Incommensurate and Commensurate CDW Phases and Wavevectors

The nature of the CDW can be either commensurate, where the wavelength of the charge modulation is an integer multiple of the lattice constant, or incommensurate, where it is not. Niobium tetratelluride (NbTe₄) is notable for exhibiting both types of phases. At room temperature, it enters an incommensurate CDW state. researchgate.net As the temperature is lowered, it undergoes a rare incommensurate-to-incommensurate CDW phase transition before a commensurate CDW order emerges at 50 K. osti.gov

Strikingly, NbTe₄ displays three distinct CDW orders with different wavevectors:

Two are incommensurate with wavevectors q₁ = (0, 0, 0.311c) and q₂ = (0.5a, 0.5b, 0.344c). researchgate.net

One is commensurate with a wavevector q₃ = (0.5a, 0, 1/3c). researchgate.net

In monolayer NbTe₂, research has revealed theoretically unforeseen incommensurate CDW orders that are more thermally favored. arxiv.org

Multiple CDW Orders and Their Anisotropic Nature

Both niobium ditelluride and tetratelluride exhibit multiple and often anisotropic CDW orders. In bulk NbTe₂, a 3x1 CDW order is observed. arxiv.org However, in the monolayer limit, a richer variety of CDW phases emerges, which are distinct from the bulk. arxiv.orgresearchgate.net These include not only the theoretically predicted 4x4 and 4x1 phases but also unexpected √28x√28 and √19x√19 phases. arxiv.org The √19x√19 phase has been identified as the most energetically stable in monolayer NbTe₂. arxiv.org The CDW ordering in NbTe₄ is highly anisotropic, a consequence of its quasi-one-dimensional chain structure. researchgate.net

Table 1: Observed CDW Orders in Niobium Tellurides

Compound Dimensionality CDW Orders
NbTe₂ Bulk 3x1
NbTe₂ Monolayer 4x4, 4x1, √28x√28, √19x√19
NbTe₄ Bulk Incommensurate (q₁, q₂), Commensurate (q₃)

Interplay of Fermi Surface Nesting and Electron-Phonon Coupling in CDW Formation

The formation of CDWs is generally attributed to two primary mechanisms: Fermi surface nesting and electron-phonon coupling. Fermi surface nesting describes a situation where large portions of the Fermi surface can be connected by a single wavevector, leading to a strong electronic susceptibility at that vector. researchgate.netaps.orgarxiv.org Electron-phonon coupling involves the interaction between electrons and lattice vibrations (phonons), where a strong coupling can drive a periodic lattice distortion and the associated charge modulation. researchgate.netaps.orgosti.gov

In niobium tellurides, both mechanisms are considered to play a role. Previous studies on the electronic structure of NbTe₂ have indicated that the lattice distortion arises from a combination of Fermi surface nesting and electron-phonon coupling. physicsworld.com Similarly, for NbTe₄, the origin of the CDW has been linked to an anisotropic phononic softening driven by Fermi-surface nesting. aps.org However, it is now widely accepted that for many TMDs, including the related NbSe₂, momentum-dependent electron-phonon coupling is the primary driver of CDW formation, rather than Fermi surface nesting alone. researchgate.netaps.org The formation of CDWs in these materials is often a result of the concerted action of both the electronic and ionic subsystems. aps.org

CDW Phase Transitions and Pressure-Induced Collapse

The CDW state in niobium tellurides can be manipulated by external parameters such as temperature and pressure. NbTe₂ undergoes a CDW phase transition below 550 K. researchgate.net More dramatically, the application of high pressure can induce a collapse of the CDW order. In NbTe₂, a structural transition occurs in the pressure range of 16–20 GPa, leading to a transformation of the Nb atomic arrangement from a trimeric to a dimeric structure. acs.org This structural change is accompanied by the collapse of the CDW. acs.orgresearchgate.net Unlike in some other TMDs, the suppression of the CDW in NbTe₂ under pressure does not lead to an enhancement of superconductivity. researchgate.net

Dynamic Mechanisms of CDW Phase Transitions

The dynamics of CDW phase transitions in TMDs are a subject of intense research, often investigated using ultrafast laser techniques. uwaterloo.ca These studies reveal the microscopic processes involved in the formation and melting of CDW order. In related vanadium-based tellurides, the formation of the CDW phase has been simulated as a rapid nucleation process driven by soft phonon modes. aps.org This involves the formation, flipping, translation, and aggregation of characteristic structural patterns. aps.org

In NbTe₂, ultrafast electron diffraction and transient reflectivity measurements have shown a rapid, photo-induced suppression of the CDW order within 200 femtoseconds. uwaterloo.ca This is followed by coherent lattice oscillations that reflect the transient state of the material's structure. uwaterloo.ca At high laser fluences, the CDW order in NbTe₂ can approach complete melting. uwaterloo.ca The dynamics of these transitions are often governed by electron-electron and electron-phonon interactions, with different relaxation processes occurring on various timescales. researchgate.net For instance, in the related compound NbSe₂, distinct relaxation times are associated with electron-electron, electron-phonon, and phonon-phonon scattering processes. researchgate.net

Superconductivity in Niobium Tellurides

Niobium tellurides, particularly Niobium Ditelluride (NbTe₂), have garnered significant attention for their extraordinary physical properties, including the emergence of superconductivity. rsc.org This layered metallic transition metal dichalcogenide (TMDC) serves as a platform for investigating complex electronic phenomena where superconductivity intertwines with other quantum effects. rsc.orgresearchgate.net

Intrinsic Superconductivity in Niobium Ditelluride

Recent research has conclusively demonstrated the existence of intrinsic superconductivity in high-quality single crystals of monoclinic 1T''-NbTe₂. vixra.orgphysicsworld.com This superconductivity is considered an inherent property of the material, as it is observed in samples that are neither chemically doped nor subjected to external pressure to induce the superconducting state. vixra.orgphysicsworld.com The observation of clean superconductivity has been facilitated by the synthesis of defect- and impurity-free crystals, which allows for reliable quantum transport measurements. 2dsemiconductors.com

Previous studies on the electronic structure of NbTe₂ identified lattice distortions arising from Fermi surface nesting and electron-phonon coupling. physicsworld.com Furthermore, magnetic susceptibility measurements had already hinted at the possibility of a superconducting state in the material. vixra.orgphysicsworld.com

Superconducting Transition Temperature (Tc) Studies

The superconducting transition temperature (Tc) is the critical temperature below which a material exhibits zero electrical resistance. britannica.com For Niobium Ditelluride, studies on high-quality crystals have identified the onset of intrinsic superconductivity at a temperature (Tconset) of 0.72 K. vixra.orgphysicsworld.com As the temperature is lowered further, the material's resistivity drops sharply, reaching a state of zero resistance at approximately 0.64 K. vixra.orgphysicsworld.com Other investigations have reported similar Tc values of around 0.7 K to 1.1 K for bulk NbTe₂. 2dsemiconductors.comhqgraphene.com This transition to a superconducting state can be suppressed by the application of a magnetic field, confirming the nature of the phenomenon. vixra.orgphysicsworld.com For context, niobium metal holds the record for the highest Tc among elemental superconductors at ambient pressure, with a value of 9.2 K. britannica.comresearchgate.net

Superconducting Transition Temperatures (Tc) for Niobium Telluride (NbTe₂)
ParameterReported Value (K)Source
Tc Onset0.72 vixra.org, physicsworld.com
Zero Resistivity~0.64 vixra.org, physicsworld.com
General Tc~0.7 hqgraphene.com
Bulk Tc~1.0 - 1.1 2dsemiconductors.com

Mechanisms of Superconductivity: Spin-Orbit Coupling Induced P-wave Pairing

The mechanism underlying superconductivity in NbTe₂ appears to be unconventional. Evidence points towards a pairing mechanism driven by strong spin-orbit coupling (SOC), leading to a p-wave pairing state. vixra.orgphysicsworld.com This is a significant finding, as p-wave superconductivity is a key characteristic of topological superconductors, which are sought after for their potential applications in fault-tolerant quantum computing. vixra.org The presence of SOC, combined with an external magnetic field, can result in Cooper pairs with a nonzero total momentum, a feature of the helical superconducting state, and can induce p-wave contributions to the pairing. aps.org The idea that effective p-wave pairing can be induced in systems with strong spin-orbit coupling when placed in proximity to a conventional s-wave superconductor provides a theoretical framework for understanding such phenomena. kyoto-u.ac.jp

Anisotropic Superconducting Behavior

Niobium ditelluride exhibits anisotropic properties, meaning its electronic and superconducting characteristics vary depending on the direction of measurement. vixra.orgphysicsworld.com Researchers have observed anisotropic magnetoresistance, where the electrical resistance changes differently based on the orientation of the applied magnetic field relative to the crystal lattice. vixra.orgphysicsworld.com A general model has been developed to fit this angle-dependent magnetoresistance, which in turn reveals the anisotropy of the Fermi surface in NbTe₂. researchgate.net This anisotropy is a common feature in layered materials due to their quasi-two-dimensional structure. researchgate.net

Upper Critical Magnetic Field (Hc) Characteristics

The upper critical magnetic field (Hc) is the maximum magnetic field strength a superconductor can withstand before its superconducting state is destroyed and it reverts to a normal resistive state. In NbTe₂, the characteristics of Hc provide further evidence for its unconventional superconductivity. vixra.orgphysicsworld.com When the upper critical field is measured with the magnetic field applied parallel to the material's layers and plotted against temperature, it displays an unconventional, quasi-linear behavior. researchgate.netvixra.orgphysicsworld.com This linear dependence is a strong indicator that spin-orbit coupling-induced p-wave pairing is a significant contributor to the superconducting state in NbTe₂. vixra.orgphysicsworld.com

Upper Critical Magnetic Field (Hc) Behavior in NbTe₂
Field OrientationTemperature DependenceImplication
Parallel to layersUnconventional quasi-linearSuggests spin-orbit coupling induced p-wave pairing

Proximity Effect in this compound Heterostructures

The superconducting proximity effect is a phenomenon that occurs when a superconductor is placed in close contact with a non-superconducting material. The Cooper pairs from the superconductor can diffuse into the adjacent material, inducing superconducting properties in it. This effect is being explored in heterostructures involving niobium and telluride-based compounds.

In one experiment, niobium contacts were evaporated onto molybdenum telluride, a material with a very weak intrinsic superconducting state. scitechdaily.com The Cooper pairs from the niobium, which has a much stronger pairing potential, invaded the molybdenum telluride, effectively enhancing its superconductivity. scitechdaily.com This demonstrates the potential of using niobium to induce or strengthen superconductivity in similar telluride materials via the proximity effect. scitechdaily.com The study of such heterostructures, particularly those combining superconductors with topological materials like NbTe₂, is a crucial area of research. researchgate.netarxiv.org The goal is to create topological superconductivity, which could host exotic states like Majorana fermions. However, challenges remain, as the efficiency of the proximity effect can be influenced by the properties of the interface and the bulk states of the materials involved. researchgate.net

Superconductivity in Low-Dimensional this compound Systems

This compound, particularly in its quasi-two-dimensional form as Niobium ditelluride (NbTe₂), has been identified as a material exhibiting intrinsic superconductivity at very low temperatures. physicsworld.com As a member of the transition metal dichalcogenide (TMD) family, NbTe₂ possesses a layered, quasi-2D crystal structure which facilitates the study of dimensional effects on electronic phenomena. researchgate.net2dsemiconductors.com

Intrinsic superconductivity in bulk, single-crystal NbTe₂ has been observed with an onset transition temperature (Tc) of up to 0.72 K, with the material reaching a zero-resistivity state at around 0.64 K. physicsworld.comvixra.org This superconducting state can be suppressed by the application of a magnetic field, confirming its authenticity. vixra.org The nature of this superconductivity is considered unconventional; measurements of the upper critical magnetic field show a quasi-linear behavior, which suggests that p-wave pairing induced by strong spin-orbit coupling contributes to the superconducting state. physicsworld.comvixra.org This has led to propositions that NbTe₂ may be a topological superconductor, a state of matter with potential applications in quantum computing. physicsworld.comvixra.org

The superconducting properties of NbTe₂ can be significantly manipulated through external factors such as doping and pressure. For instance, doping with a small amount of copper in the niobium sites can enhance the superconducting transition temperature dramatically. researchgate.net In one study, a 5% copper substitution (Nb₀.₉₅Cu₀.₀₅Te₂) resulted in a six-fold increase in Tc to 3 K, creating a dome-shaped superconducting phase diagram where Tc decreases at higher doping levels and vanishes when the copper concentration reaches 10%. researchgate.net Conversely, the application of hydrostatic pressure has been shown to suppress superconductivity in NbTe₂. pku.edu.cn The transition temperature is reportedly quenched by a relatively small pressure of about 2 GPa. researchgate.netresearchgate.net

While bulk and thin-film properties have been a primary focus, the behavior of NbTe₂ in the monolayer limit remains an active area of research. 2dsemiconductors.com The study of related TMDs like Niobium diselenide (NbSe₂) in monolayer form has shown significant deviations from bulk behavior, suggesting that the superconducting and charge density wave properties of monolayer NbTe₂ could also be distinct and potentially tunable via substrate interactions. azom.com

Superconducting Properties of Niobium Ditelluride (NbTe₂)
SystemSuperconducting Transition Temperature (Tc)Key FindingsReference
Intrinsic Bulk Crystal~0.5 K - 0.72 KUnconventional superconductivity with evidence of p-wave pairing; potential topological superconductor. physicsworld.comresearchgate.netvixra.org
Copper-Doped (Nb0.95Cu0.05Te2)~3.0 KSignificant enhancement of Tc through chemical doping, forming a superconducting dome. researchgate.net
Under Hydrostatic PressureSuppressed at ~2 GPaSuperconductivity is easily suppressed by applied pressure, unlike in some other TMDs. researchgate.netpku.edu.cnresearchgate.net

Competition Between Superconducting and Other Electronic States (e.g., CDW, Mott Insulating)

The electronic landscape of niobium tellurides is characterized by the presence of multiple collective electronic states that coexist and compete, primarily superconductivity and charge density waves (CDW). A CDW is a periodic modulation of the electron density accompanied by a distortion of the crystal lattice. jaszowiec.edu.pl This interplay is a central theme in condensed matter physics, as understanding it can reveal pathways to manipulating and controlling these quantum phenomena. mdpi.comresearchgate.net

In Niobium ditelluride (NbTe₂), superconductivity emerges from a pre-existing CDW state. 2dsemiconductors.comhpstar.ac.cn The relationship between these two orders in NbTe₂ is complex and appears to differ from the conventional competitive behavior seen in many other TMDs. azom.comnih.gov Typically, the suppression of a CDW phase, for example through pressure, leads to an enhancement of superconductivity because the CDW state opens a gap at the Fermi level, reducing the density of states available for Cooper pairing. nih.gov However, in NbTe₂, while it coexists with a CDW, the suppression of this CDW via pressure does not enhance superconductivity; instead, both states are suppressed. researchgate.netresearchgate.net This has led to suggestions that the relationship might be cooperative in some aspects, although this is not the common paradigm. researchgate.net At very high pressures, in the range of 16-20 GPa, NbTe₂ undergoes a structural phase transition that is accompanied by a complete collapse of the CDW order. hpstar.ac.cnacs.org

Niobium tetratelluride (NbTe₄), a quasi-one-dimensional material, is a prominent example of a strong CDW system. 2dsemiconductors.comsamaterials.com It does not exhibit superconductivity at ambient pressure but showcases a rich variety of temperature-dependent CDW phases. jaszowiec.edu.pl At room temperature, NbTe₄ is in an incommensurate CDW (ICCDW) phase. jaszowiec.edu.plresearchgate.net As the temperature is lowered, it transitions to a nearly commensurate CDW (NCCDW) phase around 110 K, and finally to a fully commensurate CDW (CCDW) phase below 50 K. jaszowiec.edu.pl The connection to superconductivity in this compound is revealed under pressure; NbTe₄ can be driven into a superconducting state when high pressure is applied, making it an ideal platform to study the transition from a CDW-dominated state to a superconducting one. 2dsemiconductors.comsamaterials.com

Theoretical studies on certain CDW phases in monolayer NbTe₂ have also suggested that the electronic band structure could feature very flat bands near the Fermi level. researchgate.net Such flat bands could promote strong electron-electron correlations, potentially leading to the development of a Mott insulating state, which would represent another competing electronic order alongside superconductivity and CDWs. researchgate.net

Charge Density Wave (CDW) Phases in Niobium Tetratelluride (NbTe₄)
Temperature RangeCDW PhaseDescriptionReference
Room TemperatureIncommensurate (ICCDW)The periodic lattice distortion and the underlying crystal lattice are not rationally related. jaszowiec.edu.plresearchgate.net
~110 KNearly Commensurate (NCCDW)Local formation of the CDW phase with emerging periodic lattice distortions. jaszowiec.edu.pl
Below 50 KCommensurate (CCDW)The CDW extends over the entire crystal, and its wavelength is a rational multiple of the lattice constant. jaszowiec.edu.pl

Compound and PubChem CID Table

Compound Name PubChem CID
This compound (NbTe₂) 159489
Niobium tetratelluride (NbTe₄) 82903
Niobium diselenide (NbSe₂) 82899

Topological States of Matter in Niobium Tellurides

Niobium Tellurides as Candidates for Topological Materials

Niobium telluride (NbTe2) has been identified as a strong candidate for a topological material. vixra.org Studies have shown that this transition metal dichalcogenide exhibits properties that are consistent with the presence of nontrivial topological states. researchgate.net The layered, quasi-two-dimensional structure of NbTe2, which crystallizes in a monoclinic C2/m space group, is a key feature that makes it a subject of interest for topological studies. materialsproject.org The material's electronic band structure, influenced by its crystalline and atomic arrangement, provides the foundation for its potential topological characteristics.

NbTe2 is considered a layered semimetal with a charge density wave (CDW) ground state. 2dsemiconductors.comhpstar.ac.cn The interplay between the CDW phase and its electronic properties is crucial in determining its topological nature. researchgate.net Research has indicated that the coexistence of CDW and nontrivial topology in monolayer NbTe2 can be observed at low temperatures, suggesting that the CDW can be a tool to modulate the topological state. researchgate.net Furthermore, the prediction of NbTe2 as a semimetal with topologically protected band crossings has linked it to a range of exotic electrical properties. hpstar.ac.cn

Semimetallic Behavior with Symmetry-Protected Topological States

This compound exhibits semimetallic behavior, characterized by a pseudo-gap in the density of states around the Fermi energy. researchgate.netresearchgate.net This electronic feature is a hallmark of its potential as a topological material. Theoretical and experimental studies have confirmed that NbTe2 can be classified as a semimetal with symmetry-protected topological states. vixra.org The protection of these topological states is afforded by the inherent symmetries of the crystal lattice. wikipedia.orgncatlab.org

The concept of symmetry-protected topological (SPT) order is central to understanding the properties of materials like NbTe2. wikipedia.org In SPT phases, the material's bulk is insulating (or gapped in the case of a semimetal), but it possesses gapless surface or edge states that are protected by a specific symmetry. wikipedia.orgaps.org If the symmetry is preserved, these surface states are robust against perturbations. In the case of NbTe2, the interplay of its crystal structure and electronic properties gives rise to these protected states.

Quantum Spin Hall Insulator (QSHI) State Investigations

The Quantum Spin Hall Insulator (QSHI) is a two-dimensional topological state of matter characterized by a conducting edge state where the direction of electron motion is locked to its spin orientation. aps.org While direct experimental realization of the QSHI state in this compound is a subject of ongoing research, theoretical studies and comparisons with similar materials provide strong indications of its potential.

The distorted 1T (1T' or 1T'') crystal structure, which is found in some transition metal dichalcogenides, is known to be a key ingredient for the emergence of the QSHI state. vixra.org This structural distortion can lead to electronic band inversion, a prerequisite for the formation of a topological insulator. vixra.org Specifically, monolayer NbTe2 has been theoretically shown to have the potential to transition from a quantum spin Hall insulator to a quantum anomalous Hall insulator with increasing electron correlation within the charge density wave phase. researchgate.net This suggests a strong interplay between electronic correlations, the CDW phase, and the topological state in this material. The study of related materials like WTe2, which has been experimentally confirmed as a QSHI in its monolayer form, provides a valuable framework for understanding the potential of NbTe2 in this regard. aps.org

Electronic Band Inversion Phenomena

A key mechanism for the formation of topological states is electronic band inversion, where the usual ordering of the conduction and valence bands is inverted at certain points in the Brillouin zone. youtube.com In some transition metal dichalcogenides with a distorted 1T structure, this band inversion is caused by the structural distortion itself. vixra.orgresearchgate.net This phenomenon is believed to be relevant in this compound.

The period doubling in the distorted 1T' structure, for example, can lower the energy of the metal d-orbitals to be below the chalcogenide p-orbitals, leading to band inversion. vixra.org This inversion, coupled with spin-orbit coupling, can open a band gap, leading to the emergence of topological states like the Quantum Spin Hall Insulator. researchgate.net While the 1T'' structure of NbTe2 is less studied than the 1T' structure found in materials like WTe2, the underlying principles of structural distortion driving band inversion are expected to be similar. vixra.org

Engineering Topological Superconductivity in Composite Systems with Niobium Tellurides

This compound itself exhibits intrinsic superconductivity at low temperatures, with a transition temperature of about 0.72 K. vixra.org This superconductivity is suggested to arise from unconventional p-wave pairing induced by strong spin-orbit coupling, which is a key characteristic of a topological superconductor. vixra.org Topological superconductors are a novel state of matter that can host Majorana fermions at their boundaries, which have potential applications in fault-tolerant quantum computing. nsf.gov

The intrinsic superconducting nature of NbTe2 makes it a promising platform for engineering topological superconductivity in composite systems. nsf.gov One approach to creating topological superconductors is by proximity-inducing superconductivity in a topological material. aps.org By creating heterostructures that combine this compound with other materials, it may be possible to manipulate and enhance its topological and superconducting properties. For example, by placing a conventional s-wave superconductor in proximity to a material with strong spin-orbit coupling and topological surface states, it is possible to induce a topological superconducting phase. aps.org The inherent superconductivity and potential for topological states in NbTe2 make it an exciting candidate for exploring such composite systems and advancing the field of topological quantum computation. vixra.org

Advanced Optoelectronic and Photonic Properties of Niobium Tellurides

Nonlinear Optical Properties of Niobium Telluride Nanosheets

Recent research has highlighted the significant nonlinear optical response of this compound nanosheets, positioning them as a promising material for various photonic applications. arxiv.orgsciopen.com These properties are fundamental to their function in devices that manipulate light in the ultrafast domain.

Quantification of Nonlinear Absorption and Absorption Coefficients

The nonlinear absorption characteristics of this compound nanosheets have been experimentally quantified. In one study, the nonlinear absorption coefficient of a NbTe₂-based saturable absorber film was measured to be 0.62 × 10⁻¹¹ m/W. arxiv.org Another investigation reported a nonlinear absorption coefficient of 2.45 × 10⁻¹¹ m/W for few-layer NbTe₂ nanosheets. sciopen.com These values indicate a strong nonlinear optical response, which is crucial for applications such as passive Q-switching and mode-locking in lasers. The modulation depth, another key parameter, has been reported to be as high as 10.87% for a NbTe₂-polyvinyl alcohol (PVA) film. arxiv.orgresearchgate.net

Table 1: Nonlinear Optical Properties of this compound Nanosheets

Property Value Reference
Nonlinear Absorption Coefficient 0.62 × 10⁻¹¹ m/W arxiv.org
Nonlinear Absorption Coefficient 2.45 × 10⁻¹¹ m/W sciopen.com
Modulation Depth 10.87% arxiv.orgresearchgate.net
Saturation Intensity 19.65 MW/cm² arxiv.org
Saturation Intensity 177.4 MW/cm² acs.org

Z-scan Laser Measurements for Optical Characterization

The open-aperture Z-scan technique is a standard method for characterizing the nonlinear optical properties of materials. This technique has been employed to investigate this compound nanosheets, confirming their saturable absorption behavior. sciopen.comarxiv.org By moving the sample along the z-axis of a focused laser beam and measuring the transmission, researchers can determine the nonlinear absorption coefficient. optica.org These measurements have been instrumental in verifying the potential of NbTe₂ as a nonlinear optical material. sciopen.comarxiv.org

Applications in Ultrafast Photonics

The unique nonlinear optical properties of this compound have led to its successful application in the field of ultrafast photonics, particularly in the development of pulsed fiber lasers. rsc.org

This compound as Saturable Absorbers (SAs) for Pulsed Fiber Lasers

This compound has been effectively utilized as a saturable absorber (SA) to generate pulsed output in fiber lasers. rsc.orgsciopen.com SAs are essential components that enable the transition from continuous wave to pulsed laser operation. The fabrication of NbTe₂-based SAs, often by incorporating nanosheets into a polymer film like PVA, has been a key step in this development. arxiv.orgarxiv.org These SAs have demonstrated robust performance in erbium-doped fiber lasers, showcasing the material's potential for practical applications in ultrafast laser systems. arxiv.orgsciopen.com

Passive Q-switched and Mode-locked Operation in this compound Lasers

Researchers have successfully demonstrated both passively Q-switched and mode-locked operations in erbium-doped fiber lasers using this compound-based saturable absorbers. sciopen.com In the Q-switched regime, pulse durations varying from 1.75 μs to 4.88 μs with repetition frequencies from 44.01 kHz to 64.12 kHz have been achieved. sciopen.com For mode-locked operation, stable pulses with a duration of 2.67 ps and a repetition rate of 5.33 MHz have been observed. sciopen.com In another study, a mode-locked erbium-doped fiber laser produced pulses as short as 633 fs. rsc.org These results underscore the versatility of NbTe₂ as a saturable absorber for different pulsed laser configurations.

Table 2: Performance of this compound-Based Pulsed Fiber Lasers

Operation Mode Pulse Duration Repetition Rate Laser Type Reference
Q-switched 1.75 μs - 4.88 μs 44.01 kHz - 64.12 kHz Erbium-doped sciopen.com
Mode-locked 2.67 ps 5.33 MHz Erbium-doped sciopen.com
Mode-locked 858 fs 6.68 MHz Erbium-doped arxiv.org
Mode-locked 633 fs - Erbium-doped rsc.org

Vector Soliton Generation utilizing this compound

A significant advancement in the application of this compound has been the generation of vector solitons. arxiv.org For the first time, a NbTe₂-based saturable absorber was used in an erbium-doped fiber laser to produce polarization-locked vector solitons. arxiv.org These solitons are stable localized waves that maintain their shape during propagation. The generated conventional soliton had a pulse duration of 858 fs. arxiv.org This achievement not only demonstrates the excellent nonlinear optical properties of NbTe₂ but also expands its application scope into the realm of complex soliton dynamics in fiber lasers. arxiv.orgbohrium.com

Computational and Theoretical Modeling Approaches for Niobium Tellurides

High-Throughput Computational Material Design for Niobium Telluride Compounds

High-throughput computational materials design combines powerful computing infrastructure with automated workflows to screen vast numbers of materials for specific properties. tandfonline.comacs.org This approach is particularly effective for discovering novel materials by systematically evaluating candidates from large materials databases. tandfonline.com The process typically involves density functional theory (DFT) calculations to determine fundamental properties such as exfoliation energy, structural stability, and electronic band structure for thousands of compounds. acs.org

This methodology has been instrumental in identifying promising new thermoelectric materials by searching for specific features in the electronic band structure, such as high band degeneracy near the Fermi level, which can lead to a high power factor. lbl.gov For instance, high-throughput screening has successfully identified new groups of thermoelectric materials, such as the XYZ2 compounds, by predicting their stability and potential for high thermoelectric performance (zT). lbl.gov This calculation-first approach accelerates the materials discovery process by efficiently narrowing down the most promising candidates for experimental synthesis and characterization. tandfonline.comacs.org

While high-throughput screening has been widely applied to semiconductors, recent efforts have expanded to include metallic compounds that exhibit a band gap near the Fermi level, a class of materials known as "gapped metals". uclouvain.be These materials can possess favorable thermoelectric properties. uclouvain.be The integration of high-throughput calculations with materials informatics plays a crucial role in managing and analyzing the large datasets generated, facilitating a deeper understanding of the relationships between composition, structure, and properties. tandfonline.com

First-Principles Calculations for Multi-Property Analysis

First-principles calculations, primarily based on density functional theory (DFT), provide a robust framework for investigating a wide range of material properties from fundamental quantum mechanics, without empirical parameters. acs.orgmdpi.com This approach has been extensively used to study the structural, electronic, optical, and thermal properties of this compound and related compounds. techniumscience.comresearchgate.net

DFT calculations can accurately predict equilibrium ground-state properties, including lattice constants, cohesive energies, and bulk moduli, which show excellent agreement with experimental data for transition metals like niobium. aps.org For this compound (NbTe), first-principles studies have been employed to investigate its electronic band structure, revealing its semiconducting or semimetallic nature. techniumscience.comresearchgate.net These calculations have shown that substitutions with elements like lead and cadmium can significantly alter the bandgap. techniumscience.comresearchgate.net

Beyond electronic properties, first-principles calculations are crucial for understanding the mechanical stability and behavior of materials. By calculating elastic constants, researchers can determine a material's ductility and stiffness. nih.gov Furthermore, these calculations serve as the foundation for more advanced theoretical models, such as the quasi-harmonic Debye model for predicting thermal properties and Boltzmann transport theory for examining thermoelectric performance. nih.govacs.org The versatility of first-principles methods allows for a comprehensive, multi-property analysis of materials like this compound, providing critical insights for their potential applications in electronics and thermoelectrics. techniumscience.comresearchgate.netresearchgate.net

Development of Computational Models for Anisotropic Magnetoresistance

Anisotropic magnetoresistance (AMR) is a phenomenon where the electrical resistance of a material changes depending on the direction of an applied magnetic field relative to the direction of current flow. In materials like this compound (NbTe₂), which exhibit complex electronic and magnetic properties, understanding and modeling AMR is crucial for potential applications in magnetic sensors and spintronics. physicsworld.comvixra.org

Researchers have developed computational models to explain the observed AMR in NbTe₂. physicsworld.comvixra.org These models are essential for interpreting experimental data, which often show a significant dependence of magnetoresistance on the magnetic field's orientation. physicsworld.comvixra.org The magnetoresistance in NbTe₂ has been observed to increase almost linearly with a strong applied magnetic field and is notably anisotropic. physicsworld.comvixra.org

The development of these models often involves considering the material's specific crystal and electronic structure. NbTe₂ possesses a distorted 1T'' structure, which is less common than the 1T' structure found in materials like WTe₂. vixra.org This structural uniqueness, along with effects like spin-orbit coupling and the specific topology of the Fermi surface, are key factors that must be incorporated into theoretical models to accurately describe the AMR. physicsworld.comvixra.org The models developed for NbTe₂ are expected to be applicable to a broader class of layered 2D materials, contributing to a more general understanding of magnetotransport phenomena in these systems. physicsworld.comvixra.org

Quasi-Harmonic Debye Model for Predicting Thermomechanical Properties

The quasi-harmonic Debye model is a computational method used to predict the thermomechanical properties of materials at different temperatures and pressures. nih.govresearcher.life This model extends the simple Debye model by accounting for the volume dependence of the phonon frequencies, which allows for the calculation of properties related to thermal expansion. researchgate.net It is a powerful tool for understanding how thermodynamic parameters such as heat capacity, thermal expansion coefficient, entropy, and free energy evolve with temperature. techniumscience.comresearchgate.net

This model has been successfully applied to study this compound (NbTe) and other telluride-based compounds. techniumscience.comresearchgate.net By performing first-principles calculations of the total energy at various volumes, the model can predict the thermodynamic stability of the material. researchgate.netresearcher.life For NbTe, the quasi-harmonic Debye model has been used to calculate variations in enthalpy, entropy, heat capacity, and Debye temperature as a function of temperature. techniumscience.comresearchgate.net

The predictions from the quasi-harmonic Debye model are particularly valuable for high-temperature applications, such as in thermoelectric devices. The model can help to understand the thermal stability and behavior of materials under operating conditions. nih.gov For example, studies on various compounds have used this model to investigate stability at different pressures and temperatures, providing crucial data for designing materials for specific and demanding applications. nih.govresearcher.life

Q & A

Basic Research Questions

Q. What experimental methods are optimal for synthesizing high-purity niobium telluride (NbTex) crystals, and how can phase purity be validated?

  • Methodology : Use high-temperature solid-state reactions or chemical vapor transport (CVT) with stoichiometric ratios of Nb and Te precursors. For purity validation, employ X-ray diffraction (XRD) to confirm crystallographic phase (e.g., NbTe₂, Nb₃Te₄) and energy-dispersive X-ray spectroscopy (EDS) for elemental composition . Plasma electrolytic polishing (PEP) can reduce surface roughness (Ra < 0.5 µm) for thin-film applications .

Q. How can researchers distinguish between surface and bulk electronic properties in low-dimensional NbTex systems?

  • Methodology : Combine angle-resolved photoemission spectroscopy (ARPES) to map band structures with scanning tunneling microscopy (STM) for surface state analysis. For bulk properties, use Hall effect measurements and magnetotransport studies .

Q. What techniques are critical for resolving contradictions in reported superconducting transition temperatures (Tc) of NbTex-based heterostructures?

  • Methodology : Standardize sample preparation (e.g., substrate cleaning, interfacial strain control) and employ cryogenic scanning SQUID microscopy to localize superconducting regions. Cross-validate with µ-Raman spectroscopy to detect strain-induced Tc variations .

Advanced Research Questions

Q. How does interfacial engineering in NbTex/topological insulator (TI) heterostructures influence proximity-induced superconductivity?

  • Methodology : Fabricate atomically sharp interfaces via molecular beam epitaxy (MBE) and use cross-sectional STEM-EDS to verify interdiffusion limits. Measure superconducting gaps via point-contact Andreev reflection spectroscopy. Studies show that Nb/TI systems require bulk TI states for strong proximity coupling, with suppression observed in thin films (<10 nm) .

Q. What mechanisms underlie the enhanced electron coherence in atomically thin Nb₃SiTe₆, and how can this be leveraged for quantum devices?

  • Methodology : Perform ab initio density functional theory (DFT) calculations to model layer-dependent charge density waves (CDWs). Validate with low-temperature magnetoresistance experiments (e.g., weak antilocalization peaks at 2 K). Reduced dimensionality enhances coherence lengths (~100 nm in 2D vs. ~10 nm in 3D) .

Q. How can researchers reconcile discrepancies in the reported thermodynamic stability of niobium tellurides under extreme conditions?

  • Methodology : Use high-pressure diamond anvil cell (DAC) experiments coupled with in-situ XRD to track phase transitions. Thermodynamic modeling predicts NbTe₂ stability up to 1,473 K, but cesium telluride contamination may destabilize Nb-Zr alloys .

Q. What strategies optimize nonlinear optical responses in NbTex-based saturable absorbers for ultrafast fiber lasers?

  • Methodology : Exfoliate NbTe₂ into few-layer flakes via liquid-phase exfoliation (LPE) and integrate into Er-doped fiber cavities. Characterize modulation depth (e.g., 12% at 1.55 µm) and saturation intensity using Z-scan techniques. Recent studies achieved 800 fs pulse durations in mode-locked lasers .

Q. How do defects in NbTex influence topological surface states, and what synthesis protocols minimize defect density?

  • Methodology : Quantify defects via positron annihilation spectroscopy and TEM dislocation mapping. Optimize CVT growth with iodine transport agents to reduce Te vacancies, achieving defect densities < 10¹⁰ cm⁻² .

Q. What scalable methods align with circular economy principles for NbTex synthesis while maintaining stoichiometric control?

  • Methodology : Explore solvent-free mechanochemical synthesis using Nb₂O₅ and Te precursors. Life-cycle assessment (LCA) models suggest 30% lower energy use compared to traditional methods, though purity remains challenging (99% vs. 99.9% for CVT) .

Data Contradiction Analysis

  • Proximity Effect Limitations : Early studies claimed robust superconductivity in Nb/TI interfaces, but recent work shows suppression in TI films lacking bulk states. Resolve by standardizing TI thickness (>20 nm) and using Nb purity >99.99% to minimize impurity scattering .
  • Optical Absorption Variability : Discrepancies in NbTe₂ modulation depth (5–15%) arise from flake thickness inhomogeneity. Address via atomic force microscopy (AFM) thickness sorting and monolayer transfer techniques .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.